molecular formula C15H10Cl2N2O3 B4426267 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B4426267
M. Wt: 337.2 g/mol
InChI Key: ABRQBNCUHYIZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. The compound has also been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects
Studies have demonstrated that this compound exhibits a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, the compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and selectivity towards various biological targets. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, the compound has limitations in terms of its solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the compound's potential as a therapeutic agent for neurological disorders. Another direction is to explore the compound's potential as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4,6-dichloro-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-8-5-9(17)13-11(6-8)19-14(21)15(13,22)7-12(20)10-3-1-2-4-18-10/h1-6,22H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRQBNCUHYIZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC2(C3=C(C=C(C=C3Cl)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

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